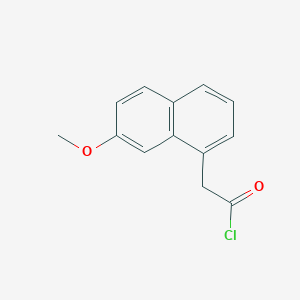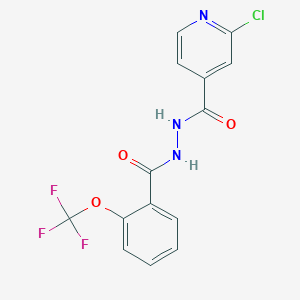
2-(7-甲氧基萘-1-基)乙酰氯
描述
2-(7-Methoxynaphthalen-1-yl)acetyl chloride is a chemical compound that is related to the family of acyl chlorides, which are derivatives of acetic acid. This compound is particularly interesting due to its potential applications in organic synthesis and analytical chemistry, especially in the derivatization of compounds for chromatographic analysis.
Synthesis Analysis
The synthesis of related compounds, such as (2-naphthoxy)acetyl chloride, involves the reaction of (2-naphthoxy)acetic acid with a chlorinating agent. This process likely parallels the synthesis of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride, where the corresponding methoxynaphthalene acetic acid would react with a chlorinating agent to produce the acyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride would consist of a naphthalene ring system substituted with a methoxy group at the 7-position and an acetyl chloride moiety at the 1-position. The presence of the methoxy group can influence the electronic properties of the naphthalene ring, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Compounds similar to 2-(7-Methoxynaphthalen-1-yl)acetyl chloride are used as reagents in the acetylation of other molecules. For instance, 2-methoxynaphthalene can be acetylated using acetic anhydride in the presence of a catalyst such as a dealuminated HBEA zeolite, leading to various acetylated products . The acyl chloride variant would likely react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride would be influenced by both the acyl chloride functional group and the methoxynaphthalene moiety. Acyl chlorides are typically reactive and can be sensitive to moisture. The methoxynaphthalene part of the molecule would contribute to its aromaticity and potential fluorescence, which can be exploited in analytical applications, as demonstrated by the use of related compounds in HPLC analysis .
科学研究应用
乙酰化和沸石催化
- 乙酰化过程:该化合物已在乙酰化反应中得到研究,特别是与乙酸酐的反应。研究重点是使用各种催化剂对相关化合物 2-甲氧基萘进行乙酰化(Fromentin, Coustard, & Guisnet, 2000) (Botella, Corma, & Sastre, 2001) (Fromentin, Coustard, & Michel Guisnet, 2000)。
- 沸石催化:在这些反应中使用沸石,如 HBEA 和 ITQ-7,作为催化剂是研究的一个关键领域。这些研究调查了不同沸石和反应条件对产率和选择性的影响(Berreghis, Ayrault, Fromentin, & Guisnet, 2000) (Das & Cheng, 2000)。
化学合成和表征
- 电化学羧化:已经对该化合物的衍生物 2-乙酰-6-甲氧基萘的电羧化进行了研究。这个过程涉及将其转化为 2-羟基-2-(6-甲氧基-2-萘基)丙酸,探索不同的溶剂和反应条件(Datta, Marron, King, & Wagenknecht, 1998)。
- 合成和晶体学:研究还涉及衍生物的合成和晶体学分析,例如 1-乙酰氧基-3-乙氧基羰基-4-(4-甲氧基)苯基-7-甲氧基萘。这些研究对于了解此类化合物的结构和化学性质至关重要(Singh, 2013)。
生物学研究
- 药理学重要性:某些衍生物,例如 N-[omega-(6-甲氧基萘-1-基)烷基]衍生物,已因其在 sigma 受体上的结合和活性而被研究,表明了潜在的药理学应用。这些研究探索了选择性结合和活性的结构变化,揭示了它们在肿瘤研究和治疗中的潜在用途(Berardi 等人,2005)。
- 咪唑衍生物的合成:研究包括咪唑衍生物的合成,如 2-(4-甲氧基萘-1-基)-1-(4-甲氧基苯基)-1H-菲并[9,10-d]咪唑。重点是它们的谱学表征和生物活性,强调了咪唑环在药物中的重要性(Ramanathan, 2017)。
溶解度研究
- 溶解度研究:已经研究了 (+)-(S)-2-(6-甲氧基萘-2-基)丙酸在各种溶剂中的溶解度。这些研究为理解相关化合物的物理性质和潜在应用提供了必要的数据(Yan 等人,2009)。
安全和危害
属性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIAVNMNHHQBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283006 | |
| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-yl)acetyl chloride | |
CAS RN |
6836-23-3 | |
| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)
![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)


![2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one](/img/structure/B3042896.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3042897.png)

![2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3042899.png)
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042902.png)
![N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B3042905.png)
![5-{5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-2-chloropyridine](/img/structure/B3042907.png)
![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)
![2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3042913.png)
![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)